Aloin Peracetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

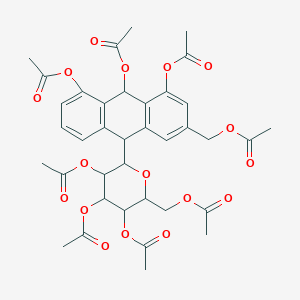

IUPAC Name |

[3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40O17/c1-16(38)46-14-24-12-26-30(35-37(53-23(8)45)36(52-22(7)44)33(50-20(5)42)29(54-35)15-47-17(2)39)25-10-9-11-27(48-18(3)40)31(25)34(51-21(6)43)32(26)28(13-24)49-19(4)41/h9-13,29-30,33-37H,14-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHHSBQMCNHJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2C3=C(C(C4=C2C=C(C=C4OC(=O)C)COC(=O)C)OC(=O)C)C(=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Aloin Peracetate (CAS 64951-96-8)

Synthesis, Characterization, and Applications in Pharmaceutical Research

Executive Summary

Aloin Peracetate (CAS 64951-96-8), chemically known as Aloin Octaacetate , is the fully acetylated derivative of Aloin (Barbaloin), the primary bioactive anthrone C-glycoside found in Aloe vera. While Aloin itself is a well-known laxative and therapeutic agent, its peracetylated form serves a critical role in pharmaceutical purification processes and impurity profiling .

This guide provides a comprehensive technical analysis of this compound. It details the compound's physiochemical properties, its function as a "crystallization lock" for isolating high-purity Aloin, and its regulatory status as a process impurity (Impurity G) in the manufacturing of Diacerein.

Chemical Identity & Structural Analysis[1][2]

This compound is formed by the esterification of all available hydroxyl groups on the Aloin molecule. Understanding its structure requires dissecting the parent molecule, Aloin, which exists as a mixture of two diastereomers: Aloin A (10R) and Aloin B (10S) .

Nomenclature and Classification[1]

-

Common Name: this compound; Aloin Octaacetate

-

Chemical Name: 1,8-Diacetoxy-3-(acetoxymethyl)-10-(2',3',4',6'-tetra-O-acetyl-β-D-glucopyranosyl)-9(10H)-anthracenone

-

Molecular Formula: C₃₇H₃₈O₁₇

-

Molecular Weight: 754.7 g/mol

Structural Mechanics

The molecule consists of an anthrone core linked via a C-C bond to a glucose moiety .

-

Acetylation Sites (8 Total):

-

Sugar Moiety: 4 Acetyl groups (C2', C3', C4', C6').

-

Anthrone Core: 2 Phenolic acetates (C1, C8).

-

Side Chain: 1 Primary acetate (C3-CH₂OAc).

-

C9/C10 Position: The "octa" designation implies the acetylation of the enol form (anthranol) or a specific tautomer, resulting in C37H38O17. Standard Aloin has 7 obvious OH groups; the 8th acetate typically traps the anthranol tautomer or involves the C9 position under forcing conditions.

-

Stereochemistry: Like the parent Aloin, this compound retains the chiral center at C10, existing as a pair of diastereomers. This duality often results in complex NMR spectra (signal doubling) and a melting point range rather than a sharp peak.

Physicochemical Properties[4][5][6][7]

The acetylation of Aloin drastically alters its solubility profile, converting the hydrophilic glycoside into a highly lipophilic compound.

| Property | Data | Notes |

| Appearance | Yellow to Brown Powder | Color intensity varies with purity and isomer ratio. |

| Melting Point | >106°C (decomposes) | Broad range due to diastereomeric mixture (A/B). |

| Solubility | Soluble: Ethyl Acetate, Chloroform, AcetoneInsoluble: Water | Key property for phase separation during purification. |

| Stability | Hygroscopic; Sensitive to hydrolysis | Must be stored in desiccated conditions at -20°C. |

| Partition Coeff. | High LogP (Estimated > 2.5) | Significantly more membrane-permeable than Aloin. |

Synthesis & Purification Protocol

The synthesis of this compound is not merely a derivatization step; it is a purification strategy . Crude Aloe extracts contain complex mixtures of polysaccharides, resins, and degradation products. Aloin itself is difficult to crystallize directly from these extracts. Converting it to the peracetate allows for efficient crystallization, removing impurities before hydrolyzing back to pure Aloin.

Experimental Workflow (Peracetylation)

Reagents:

-

Crude Aloin (containing Aloin A/B)

-

Acetic Anhydride (

) -

Pyridine (Catalyst/Solvent)

-

Ethanol/Isobutanol (Recrystallization solvents)

Protocol:

-

Dissolution: Dissolve 10g of Crude Aloin in 50 mL of Pyridine at

. -

Acetylation: Dropwise add 40 mL of Acetic Anhydride while maintaining temperature

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC (Silica, EtOAc:Hexane 1:1) until the polar Aloin spot disappears.

-

Quenching: Pour the reaction mixture into 500 mL of ice-water. The peracetate will precipitate as a gummy solid.

-

Extraction: Extract the solid with Ethyl Acetate (

). Wash organic layer with 1M HCl (to remove pyridine), saturated -

Crystallization: Evaporate solvent. Recrystallize the residue from boiling Isobutanol or Ethanol.

-

Yield: Vacuum dry to obtain this compound as yellow crystals.

Visualization of Synthesis Pathway

Figure 1: The "Acetylation Lock" strategy. By converting Aloin to its peracetate, impurities are excluded during crystallization, yielding high-purity Aloin after hydrolysis.

Analytical Characterization

Validating the identity of this compound requires distinguishing it from partially acetylated byproducts and the parent Aloin.

HPLC Method (Reverse Phase)

This compound is significantly less polar than Aloin.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (Gradient 50:50

90:10 over 20 mins). -

Detection: UV at 254 nm (Anthrone chromophore) or 296 nm.

-

Retention Time: Aloin elutes early (polar); this compound elutes late (hydrophobic).

NMR Spectroscopy Interpretation

The

-

Acetyl Region (1.9 - 2.4 ppm): A cluster of sharp singlets representing the 8 acetyl methyl groups.

-

Sugar Protons (3.5 - 5.5 ppm): Significant downfield shift (~1-1.5 ppm) of the glucose ring protons (H2', H3', H4', H6') due to the deshielding effect of the acetyl esters.

-

Anthrone Protons: The phenolic protons (usually >11 ppm in Aloin) disappear or shift if capped. The aromatic region (7.0 - 8.0 ppm) remains characteristic of the anthrone skeleton.

Applications in Drug Development

Reference Standard (Diacerein Impurity G)

In the manufacturing of Diacerein (an osteoarthritis drug derived from Aloin/Aloe-emodin), this compound is classified as Impurity G (EP/BP standards).

-

Regulatory Requirement: Manufacturers must quantify residual this compound in Diacerein API.

-

Limit: Typically controlled to

in the final drug substance. -

Protocol: Use this compound CRM (Certified Reference Material) to establish Relative Response Factors (RRF) in the QC HPLC method.

Prodrug Potential

While primarily an intermediate, the peracetate's high lipophilicity makes it a candidate for prodrug studies.

-

Mechanism: The acetyl groups facilitate passive diffusion across the intestinal epithelium.

-

Activation: Intracellular esterases hydrolyze the esters, releasing active Aloin (and subsequently Aloe-emodin) at the target site.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis (deacetylation).

References

-

PubChem. (2023). This compound (Compound Summary).[1][3] National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph. Eur.). Diacerein Monograph: Impurity G (this compound).[Link]

-

Manitto, P., et al. (1990). Conformation and absolute configuration of aloins A and B.[4] Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Google Patents.Method for preparing aloin by extraction (US6506387B1).

Sources

An In-depth Technical Guide to the Molecular Structure of Aloin Peracetate (C37H40O17)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin Peracetate, a derivative of the naturally occurring compound Aloin, presents a molecule of significant interest for its potential applications in pharmacology and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, with a focus on its molecular structure, synthesis, and characterization. While direct experimental data on this compound is limited in publicly accessible literature, this document synthesizes information on its parent compound, Aloin, and established principles of acetylation to provide a robust theoretical and practical framework for researchers. This guide will delve into the intricacies of its chemical architecture, the stereochemical nuances inherited from its precursor, and the analytical methodologies crucial for its identification and characterization.

Introduction: The Precursor - Aloin

Aloin, a C-glycoside of aloe-emodin anthrone, is the primary bioactive constituent of the Aloe plant, renowned for its diverse therapeutic properties.[1][2] It exists as a mixture of two diastereomers, Aloin A (also known as barbaloin) and Aloin B (isobarbaloin), which differ in the stereochemistry at the C-10 position.[3] This structural characteristic is fundamental to understanding the resulting structure of this compound.

Aloin itself has been the subject of extensive research, demonstrating a range of pharmacological activities, including:

-

Anti-inflammatory effects: Aloin has been shown to inhibit inflammatory pathways, including the cyclooxygenase (COX) pathway, thereby reducing the production of prostaglandins.[1]

-

Anticancer properties: Studies have indicated that Aloin can inhibit the proliferation of cancer cells and induce apoptosis.[1]

-

Laxative effects: Historically, Aloin has been utilized for its potent laxative properties.[2][3]

The therapeutic potential of Aloin, however, can be hindered by factors such as instability and bioavailability.[4] Chemical modification, such as acetylation to form this compound, represents a key strategy to potentially enhance its stability, and modulate its biological activity.

Molecular Structure of this compound (C37H40O17)

This compound is the peracetylated derivative of Aloin, meaning that all free hydroxyl (-OH) groups in the Aloin molecule have been converted to acetate (-OCOCH3) groups. The molecular formula of this compound is C37H40O17.

The core structure of this compound consists of two main moieties: the acetylated anthrone backbone and the peracetylated glucose ring.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Anthrone C-glycoside |

| Aglycone | Acetylated Aloe-emodin anthrone |

| Glycosidic Bond | C-glycosidic linkage between C-10 of the aglycone and C-1' of the glucose moiety |

| Functional Groups | Acetate esters, aromatic rings, ketone |

| Chirality | Inherits the stereochemistry of the parent Aloin (A or B) at the C-10 position |

Stereochemistry

The stereochemistry of this compound is directly inherited from the parent Aloin molecule. The C-glycosidic bond at C-10 of the anthrone ring is a key chiral center. Therefore, this compound will also exist as a mixture of two diastereomers, corresponding to the peracetylation of Aloin A and Aloin B.

Synthesis of this compound

The synthesis of this compound involves the acetylation of Aloin. A standard and effective method for this transformation is the use of acetic anhydride in the presence of a base, typically pyridine.

Reaction Mechanism

The acetylation reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine acts as a catalyst by activating the acetic anhydride and also serves as a base to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation of Aloin

The following is a generalized protocol for the acetylation of a compound with multiple hydroxyl groups, which can be adapted for the synthesis of this compound.

Materials:

-

Aloin

-

Acetic Anhydride (reagent grade)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4)

-

Silica gel for column chromatography

-

TLC plates

Procedure:

-

Dissolution: Dissolve Aloin in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring. The amount of acetic anhydride should be in excess to ensure complete acetylation of all hydroxyl groups.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Work-up:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

Structural Characterization of this compound

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the newly formed ester functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (ester) | ~1740-1750 | Strong absorption, indicative of the acetate carbonyl stretch. |

| C-O (ester) | ~1200-1250 | Strong absorption, corresponding to the C-O stretch of the acetate group. |

| O-H (hydroxyl) | ~3200-3600 | Absence of a broad band in this region would confirm complete acetylation. |

| C=O (anthrone) | ~1650 | Characteristic ketone carbonyl stretch of the anthrone ring. |

The IR spectrum of Aloin exhibits a broad O-H stretching band.[5] The disappearance of this band and the appearance of strong C=O and C-O ester bands would be primary evidence for the successful synthesis of this compound.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C37H40O17.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound.

¹H NMR Spectroscopy:

-

Acetyl Protons: The most prominent new signals in the ¹H NMR spectrum of this compound will be sharp singlets in the region of δ 2.0-2.5 ppm, corresponding to the methyl protons of the numerous acetate groups.

-

Aromatic and Aliphatic Protons: The signals corresponding to the protons on the anthrone and glucose moieties will be shifted downfield compared to those in Aloin, due to the deshielding effect of the neighboring acetyl groups.

-

Hydroxyl Protons: The signals for the hydroxyl protons, which are typically broad and variable in the spectrum of Aloin, will be absent in the spectrum of this compound.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: New signals will appear in the downfield region of the spectrum (δ ~170 ppm) corresponding to the carbonyl carbons of the acetate groups.

-

Methyl Carbons: New signals will appear in the upfield region (δ ~20-21 ppm) corresponding to the methyl carbons of the acetate groups.

-

Shifts in Aglycone and Glycone Carbons: The chemical shifts of the carbons in the anthrone and glucose rings will be altered upon acetylation, providing further structural information.

A detailed analysis of 1D and 2D NMR spectra (e.g., COSY, HSQC, HMBC) would be necessary for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. Although specific NMR data for this compound is not available, published NMR data for Aloin and its other derivatives can serve as a valuable reference.[3]

Potential Applications in Research and Drug Development

While the biological activities of this compound have not been extensively reported, the known pharmacological profile of Aloin provides a strong rationale for its investigation. Acetylation can influence several key properties of a drug candidate, including:

-

Increased Lipophilicity: The addition of acetyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and potentially improve its bioavailability.

-

Modified Biological Activity: The masking of hydroxyl groups can alter the molecule's interaction with biological targets, potentially leading to a modified or more potent biological response. For instance, the anti-inflammatory and anticancer activities of Aloin could be modulated in its peracetylated form.[1]

-

Enhanced Stability: Acetylation can protect the molecule from metabolic degradation, increasing its in vivo half-life. The inherent instability of Aloin is a known challenge, and peracetylation could offer a solution.[4]

Given the established anti-inflammatory and anticancer properties of Aloin, this compound is a promising candidate for further investigation in these therapeutic areas.[1][2]

Conclusion

This compound, as the peracetylated derivative of the pharmacologically active natural product Aloin, holds considerable potential for further research and development. This guide has provided a comprehensive theoretical framework for its molecular structure, synthesis, and characterization. While direct experimental data remains scarce, the information presented here, based on the well-understood chemistry of Aloin and acetylation reactions, offers a solid foundation for researchers to embark on the synthesis, purification, and biological evaluation of this intriguing molecule. Future studies are warranted to fully elucidate the spectroscopic properties and pharmacological profile of this compound, which may unlock new therapeutic avenues in areas such as inflammation and oncology.

References

- Al-Tamimi, M. A., et al. (2020). Isolation and characterization of aloin A and aloin B from Aloe vera leaves.

- Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review. (2014). Journal of Traditional and Complementary Medicine, 5(1), 21-26.

- Effects of temperature, pH and light on the stability of aloin A and characterisation of its major degradation products. (2015). Food Chemistry, 171, 263-269.

- Synthesis and biological activity of aloin derivatives. (2010).

- Spectroscopy Studies on the Status of Aloin in Aloe vera and Commercial Samples. (2011). Spectroscopy Letters, 44(7-8), 506-511.

- IR spectra of aloin (a) and iron–aloin complex (b). (2012).

- Aloin as a bioenhancer for aspirin. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 1237-1241.

Sources

- 1. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Synthesis and biological activity of aloin derivatives. [researchspace.ukzn.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Distinctions Between Aloin Peracetate and its Natural Precursors, Aloin A and B

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Aloin, a C-glycosidic anthraquinone naturally occurring in Aloe species, is a well-documented bioactive compound with a rich history in traditional medicine and a growing interest in modern pharmacology. It exists as a diastereomeric mixture of Aloin A (barbaloin) and Aloin B (isobarbaloin), which exhibit subtle but significant differences in their stereochemistry. Further chemical modification, such as peracetylation, yields Aloin Peracetate, a derivative with potentially altered physicochemical properties and biological activities. This technical guide provides a comprehensive analysis of the structural distinctions between Aloin A, Aloin B, and this compound, delving into the stereochemical nuances and the impact of peracetylation. We will explore the synthesis of this compound from its natural precursors, detail experimental protocols for characterization, and discuss the implications of these structural variations on their biological functions and potential applications in drug development.

Introduction: The Aloin Family - From Natural Isomers to Synthetic Derivatives

Aloin is a prominent member of the anthraquinone family of natural products, found in the bitter yellow latex of various Aloe species.[1][2] It is a C-glycoside of aloe-emodin anthrone, meaning a glucose molecule is attached to the anthrone skeleton via a carbon-carbon bond, a feature that contributes to its relative stability.[2] Natural aloin is a mixture of two diastereomers, Aloin A and Aloin B, which often co-exist in varying ratios depending on the Aloe species and extraction methods.[3][4]

The therapeutic potential of aloin, including its well-known laxative effects and more recently explored anti-inflammatory, antioxidant, and anticancer properties, has spurred interest in its chemical modification to enhance its pharmacological profile.[2][5][6] One such modification is peracetylation, the process of acetylating all free hydroxyl groups, which results in the formation of this compound. This guide will meticulously dissect the structural and functional consequences of both the natural stereoisomerism and the synthetic peracetylation of the aloin molecule.

The Core Directive: A Comparative Structural Analysis

The fundamental differences between Aloin A, Aloin B, and this compound lie in their three-dimensional architecture and the presence or absence of acetyl functional groups.

Aloin A vs. Aloin B: A Tale of Two Diastereomers

Aloin A and Aloin B are diastereomers, meaning they have the same molecular formula (C₂₁H₂₂O₉) and the same connectivity of atoms, but differ in the spatial arrangement of atoms at one or more chiral centers.[2][7] The key to their structural distinction lies at the C-10 position of the anthrone nucleus.

-

Aloin A (Barbaloin): The C-glycosidic bond at the C-10 position has the S-configuration.[8]

-

Aloin B (Isobarbaloin): The C-glycosidic bond at the C-10 position has the R-configuration.[8]

This seemingly minor difference in stereochemistry at a single carbon atom leads to distinct three-dimensional conformations of the two isomers. The orientation of the bulky glucose moiety relative to the anthrone rings is different, which can influence how these molecules interact with biological targets such as enzymes and receptors.[1]

Diagram: Stereochemical Difference between Aloin A and Aloin B

Caption: 2D structures of Aloin A and Aloin B highlighting the stereocenter at C-10.

This compound: The Impact of Peracetylation

This compound is a synthetic derivative of aloin where all the free hydroxyl (-OH) groups on both the anthrone core and the glucose moiety are converted to acetate (-OAc) groups. Its molecular formula is C₃₇H₃₈O₁₇.

The key structural changes upon peracetylation are:

-

Increased Lipophilicity: The replacement of polar hydroxyl groups with nonpolar acetyl groups significantly increases the molecule's lipophilicity (fat-solubility). This alteration can have profound effects on its pharmacokinetic properties, such as membrane permeability and absorption.[9]

-

Steric Hindrance: The addition of bulky acetyl groups can introduce steric hindrance, potentially altering the molecule's ability to bind to its biological targets in the same manner as the parent aloin molecules.

-

Protection of Hydroxyl Groups: Acetylation protects the hydroxyl groups from metabolic reactions such as glucuronidation, which could potentially increase the bioavailability and half-life of the compound in the body.[10]

Table 1: Comparative Summary of Structural and Physicochemical Properties

| Property | Aloin A | Aloin B | This compound |

| Molecular Formula | C₂₁H₂₂O₉ | C₂₁H₂₂O₉ | C₃₇H₃₈O₁₇ |

| Molecular Weight | 418.4 g/mol | 418.4 g/mol | 754.7 g/mol |

| Stereochemistry at C-10 | S-configuration[8] | R-configuration[8] | Dependent on starting material (Aloin A or B) |

| Key Functional Groups | Hydroxyl (-OH), Ketone (C=O) | Hydroxyl (-OH), Ketone (C=O) | Acetate (-OAc), Ketone (C=O) |

| Polarity | Polar/Hydrophilic | Polar/Hydrophilic | Nonpolar/Lipophilic |

Synthesis and Characterization: From Natural Precursors to a Synthetic Derivative

The synthesis of this compound from a mixture of Aloin A and B is a standard laboratory procedure involving acetylation.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the peracetylation of glycosides.[11]

Materials:

-

Aloin (mixture of A and B)

-

Acetic Anhydride (Ac₂O)

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolution: Dissolve a known quantity of aloin in a minimal amount of pyridine in a round-bottom flask with magnetic stirring.

-

Acetylation: Cool the solution in an ice bath and slowly add an excess of acetic anhydride (typically 5-10 equivalents per hydroxyl group) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or crushed ice to hydrolyze the excess acetic anhydride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid and pyridine), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Diagram: Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Structural Characterization

The successful synthesis and purity of this compound can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure. The appearance of new signals in the acetyl region (around 2.0-2.2 ppm in ¹H NMR) and the downfield shift of protons and carbons attached to the newly formed acetate groups provide definitive evidence of peracetylation.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of this compound (C₃₇H₃₈O₁₇) by providing a highly accurate mass measurement.[13]

Biological Activity and Functional Implications: A Comparative Perspective

The structural differences between Aloin A, Aloin B, and this compound are expected to translate into distinct biological activities.

Biological Activities of Aloin A and Aloin B

Aloin A and B have been reported to exhibit a range of pharmacological effects, although in many studies, a mixture of the two is used.

-

Laxative Effect: This is the most well-documented activity. Aloin is metabolized by gut bacteria to the active metabolite, aloe-emodin-9-anthrone, which stimulates peristalsis and increases intestinal water content.[14]

-

Anti-inflammatory Activity: Aloin has been shown to inhibit the production of pro-inflammatory mediators.[5]

-

Antioxidant Activity: Aloin can scavenge free radicals, although its aglycone, aloe-emodin, is generally a more potent antioxidant.[15]

-

Anticancer Potential: Some studies suggest that aloin may have antiproliferative effects on certain cancer cell lines.

While Aloin A and B are structurally very similar, some studies suggest potential differences in their biological potency, though more research is needed to fully elucidate these distinctions.[3]

Diagram: Simplified Signaling Pathway Influenced by Aloin

Caption: Aloin's inhibitory effect on the NF-κB signaling pathway.

Predicted Biological Profile of this compound

Direct studies on the biological activity of this compound are limited. However, based on the principles of medicinal chemistry and studies on other peracetylated natural products, we can predict its potential pharmacological profile:

-

Enhanced Bioavailability: The increased lipophilicity of this compound may lead to improved absorption across biological membranes, potentially increasing its oral bioavailability compared to the more polar aloin.[9]

-

Prodrug Potential: It is plausible that this compound could act as a prodrug. Once absorbed, it may be hydrolyzed by esterase enzymes in the body to release the active aloin molecules. This could provide a mechanism for sustained release and targeted delivery.

-

Altered Target Interactions: The bulky acetyl groups could either enhance or diminish the binding affinity of the molecule to its biological targets. This would need to be investigated through in vitro binding assays and in vivo studies.

-

Novel Therapeutic Applications: The modified pharmacokinetic profile of this compound might make it suitable for different therapeutic applications than aloin itself, particularly for conditions where systemic exposure is required.

Conclusion and Future Directions

The distinction between Aloin A and B, rooted in their C-10 stereochemistry, provides a fascinating example of how subtle structural variations in natural products can influence their biological properties. The synthesis of this compound represents a rational approach to modifying the physicochemical properties of aloin, with the potential to enhance its drug-like characteristics.

For researchers and drug development professionals, understanding these structural nuances is paramount. The increased lipophilicity and potential prodrug nature of this compound warrant further investigation. Future research should focus on:

-

Comprehensive Biological Screening of this compound: A thorough evaluation of its anti-inflammatory, antioxidant, and anticancer activities in comparison to Aloin A and B is essential.

-

Pharmacokinetic Studies: Detailed in vivo studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Elucidation of Structure-Activity Relationships: A systematic study of partially and fully acetylated aloin derivatives would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective analogs.

By continuing to explore the chemistry and biology of the aloin family, from its natural isomers to its synthetic derivatives, the scientific community can unlock its full therapeutic potential.

References

- Manitto, P., Monti, D., & Speranza, G. (1992). Studies on aloe. Part 6. Conformation and absolute configuration of aloins A and B and related 10-C-glucosyl-9-anthrones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1727-1731.

- Buenz, E. J. (2008). Aloin induces apoptosis in Jurkat cells. Toxicology in Vitro, 22(2), 422-429.

- Raichlin, D., & Buchweitz, M. (2022). Studies on aloe. Part 6. Conformation and absolute configuration of aloins A and B and related 10-C-glucosyl-9-anthrones.

- Taylor & Francis. (2023). Aloin – Knowledge and References.

- BenchChem. (2025). A Comparative Analysis of Aloin-A and its Aglycone, Aloe-Emodin: A Guide for Researchers.

- MDPI. (2023). Advances in Aloe Vera Pharmacology: An In-Depth Analysis of its Properties and Principal Active Compounds.

- Finca Canarias. (2023). Aloin: the key component of aloe vera.

- BenchChem. (2025). A Historical Perspective on the Medicinal Uses of Aloin: A Technical Guide.

- Frontiers Media S.A. (2019). Dose-Dependent Effects of Aloin on the Intestinal Bacterial Community Structure, Short Chain Fatty Acids Metabolism and Intestinal Epithelial Cell Permeability.

- PubMed. (2024).

- MDPI. (2021).

- Santa Cruz Biotechnology. (n.d.).

- MDPI. (2025). Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin.

- Lotfizadeh, V., et al. (2023). Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. Journal of Medicinal Plants and By-products, 12(3), 275-281.

- National Center for Biotechnology Information. (2011).

- ResearchGate. (2025). Structural Characterization and Spectroscopic Analysis of the Aloin.

- ResearchGate. (2025). Synthesis of per‐O‐acetylated glycosyl disulfides and thiols starting...

- National Center for Biotechnology Information. (2018). The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity.

- FooDB. (2010). Showing Compound Aloin (FDB013867).

- ResearchGate. (2025). Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides.

- Royal Society of Chemistry. (2025).

- IRIS-AperTO. (2023).

- Semantic Scholar. (1969). 382. Experiments on the constitution of the aloins. Part III.

- BenchChem. (2025). Application Notes and Protocols for the UPLC-MS/MS Analysis of Aloin A and its Metabolites in Biological Samples.

- MDPI. (2023). Bioactive compounds and potential applications of Aloe vera (l.) in the food industry.

- Google Patents. (2008). US20080125611A1 - Process For Preparing Aloe-Emodin.

- PubMed. (2022). Characterization of the metabolism of aloin A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry.

- PubMed. (2014).

- Process NMR Associates, LLC. (n.d.). John C. Edwards, Process NMR Associates, LLC, 87A Sand Pit Rd, Danbury, CT 06810 USA (e-mail).

- Neliti. (2023).

- Google Patents. (n.d.). CN1144809C - Method for preparing aloin by extraction.

- Journal of Food and Drug Analysis. (2012). Determination of marked components - aloin and aloe-emodin - in aloe vera before and after hydrolysis.

- Google Patents. (n.d.). EP1809595A1 - Process for preparing aloe-emodin.

- Journal of Pharmacognosy and Phytochemistry. (2017). Aloin as a bioenhancer for aspirin.

- National Center for Biotechnology Information. (2022).

- Journal of Drug Delivery and Therapeutics. (2021).

- ResearchGate. (2025). Assessment of antibiotic, antioxidant activity and aloin content in Aloe barbadensis Miller gel extract.

- BenchChem. (2025). A Comparative Investigation of Aloin Content in Different Species of Aloe.

- Frontiers Media S.A. (2024).

- MDPI. (2024).

- Semantic Scholar. (2021). UV Spectroscopic Determination of Aloin in Aloe vera (A. vera)

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2016). (PDF) Quantitative H-1-NMR Spectrometry Method for Quality Control of Aloe vera Products.

- ResearchGate. (n.d.). (PDF)

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f [iris.unito.it]

- 4. US20080125611A1 - Process For Preparing Aloe-Emodin - Google Patents [patents.google.com]

- 5. Aloin: everything you need to know - Fincacanarias [fincacanarias.com]

- 6. Frontiers | Dose-Dependent Effects of Aloin on the Intestinal Bacterial Community Structure, Short Chain Fatty Acids Metabolism and Intestinal Epithelial Cell Permeability [frontiersin.org]

- 7. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]

- 8. Synthesis and biological activity of aloin derivatives. [researchspace.ukzn.ac.za]

- 9. media.neliti.com [media.neliti.com]

- 10. Characterization of the metabolism of aloin A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties and Melting Point of Aloin Peracetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physical and chemical characteristics of Aloin Peracetate, a derivatized form of the naturally occurring compound Aloin. The following sections delve into its structural and physical properties, with a particular focus on its melting point as a critical indicator of purity and identity. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development, offering both foundational knowledge and practical experimental guidance.

Introduction: From Bioactive Glycoside to a Derivatized Analogue

Aloin, also known as Barbaloin, is a C-glycosidic anthraquinone present in the latex of various Aloe species.[1][2] It is a well-documented compound with a range of biological activities, including laxative effects.[1][3] Chemical modification of natural products like Aloin is a common strategy in drug discovery to enhance their therapeutic properties, improve stability, or facilitate analysis. The peracetylation of Aloin yields this compound, a compound where the hydroxyl groups of the parent molecule are converted to acetate esters. This derivatization significantly alters the physicochemical properties of the parent compound, impacting its solubility, stability, and, consequently, its potential applications.

Structural and Molecular Characteristics

This compound is the peracetylated derivative of Aloin. The molecular structure of Aloin consists of an anthrone backbone C-glycosidically linked to a glucose moiety. The peracetylation process involves the esterification of the multiple hydroxyl groups on both the anthrone and the sugar components with acetyl groups.

Table 1: Molecular and Chemical Identifiers

| Property | Value | Source(s) |

| Chemical Name | [3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate | [4] |

| CAS Number | 64951-96-8 | [4][5] |

| Molecular Formula | C₃₇H₄₀O₁₇ | [4] |

| Molecular Weight | 756.7 g/mol | [4] |

Physical Properties of Aloin and this compound

The physical properties of a compound are fundamental to its handling, formulation, and analysis. The peracetylation of Aloin leads to a significant change in these properties, primarily due to the replacement of polar hydroxyl groups with less polar acetate groups.

Table 2: Comparison of Physical Properties

| Property | Aloin (Precursor) | This compound | Source(s) |

| Appearance | Yellow to greenish-yellow crystalline powder | Expected to be a crystalline solid | [6] |

| Melting Point | 148-150 °C | Not explicitly found in searches | [7] |

| Solubility | Soluble in water, ethanol, and methanol; very slightly soluble in chloroform and ether. | Expected to have increased solubility in non-polar organic solvents and decreased solubility in water. | [6] |

Note: While the appearance and solubility of this compound are predicted based on its chemical structure, experimentally determined values were not found in the conducted searches.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound from Aloin is a standard acetylation reaction. The following protocol is based on established methods for the acetylation of polyhydroxylated natural products.

Causality of Experimental Choices

The choice of acetic anhydride as the acetylating agent and pyridine as the catalyst and solvent is based on their well-established reactivity and efficacy in acetylating hydroxyl groups. Pyridine acts as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. The reaction is typically performed at room temperature to avoid potential degradation of the starting material or product. The work-up procedure is designed to remove excess reagents and byproducts, yielding the purified this compound.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Protocol

-

Dissolution: Dissolve a known quantity of Aloin in an excess of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: To the stirred solution, slowly add an excess of acetic anhydride. The amount of acetic anhydride should be sufficient to acetylate all hydroxyl groups of Aloin.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully add methanol to the reaction mixture to quench any unreacted acetic anhydride.

-

Solvent Removal: Remove the pyridine and excess reagents under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

-

Washing: Wash the organic layer successively with dilute hydrochloric acid (to remove residual pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Melting Point Determination: A Critical Quality Attribute

The melting point of a crystalline solid is a key physical property that provides information about its identity and purity. A sharp melting point range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Principle of Melting Point Determination

When a crystalline solid is heated, the thermal energy overcomes the intermolecular forces holding the molecules in a fixed lattice, leading to a phase transition from solid to liquid. For a pure substance, this transition occurs at a specific and reproducible temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.

Experimental Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

Step-by-Step Protocol for Capillary Melting Point Determination

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary melting point tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a controlled rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For a more accurate determination, a slower heating rate (1-2 °C per minute) should be used near the expected melting point.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Record the Melting Range:

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

-

Purity Assessment: A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a particular emphasis on its synthesis and the determination of its melting point. While specific experimental data for the melting point of this compound was not available in the conducted literature search, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and methodologies. For researchers and drug development professionals, the protocols and information presented herein serve as a valuable starting point for the preparation and analysis of this and other derivatized natural products. Further experimental investigation is warranted to definitively establish the physical constants of this compound.

References

-

PubChem. This compound. [Link]

-

PubChem. Aloin. [Link]

-

Wikipedia. Aloin. [Link]

-

ResearchGate. Archiv Der Pharmazie. [Link]

-

Journal of the Chemical Society C: Organic. Action of peracetic acid on (+)-sabinol. [Link]

-

Acta Pharmaceutica. Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin. [Link]

-

PubMed. Characterization of the metabolism of aloin A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. [Link]

-

Hrčak. Combined shake-flask, chromatographic and in silico approaches for evaluating the physicochemical and ADME properties of aloin A and aloe-emodin. [Link]

-

FooDB. Showing Compound Aloin (FDB013867). [Link]

-

Andhare, A., et al. Exploring the Therapeutic Potential of Barbaloin: A Wonder Constituent from Aloe Vera Plant. [Link]

- Google Patents. Method for preparing aloin by extraction.

-

Barbaloin: A concise report of its pharmacological and analytical aspects. [Link]

-

SciSpace. Journal of The Chemical Society A: Inorganic, Physical, Theoretical. [Link]

-

American Chemical Society. Aloin. [Link]

-

MDPI. Compositional Features and Bioactive Properties of Aloe vera Leaf (Fillet, Mucilage, and Rind) and Flower. [Link]

-

Nagaraju, M., et al. Extraction and Preliminary Analysis of Aloin Obtained from Aloe barbadensis Miller. [Link]

-

PMC. RETRACTED ARTICLE: Barbaloin: an amazing chemical from the 'wonder plant' with multidimensional pharmacological attributes. [Link]

-

Pharmaceutical Methods. Determination of Aloin Content by HPLC method. [Link]

-

ResearchGate. Effects of temperature, pH and light on the stability of aloin A and characterisation of its major degradation products. [Link]

-

PMC. Barbaloin: A concise report of its pharmacological and analytical aspects. [Link]

- Google Patents. Method for preparing aloin by extraction.

-

Journal of the Chemical Society (Resumed). The acid dissociations of the keto and enol isomers of oxaloacetic acid at 25°. [Link]

-

SciSpace. Top 17 Journal of the Indian Chemical Society papers published in 1989. [Link]

-

Journal of the Indian Chemical Society. [Link]

Sources

- 1. Aloin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Barbaloin: A concise report of its pharmacological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C37H40O17 | CID 145714565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 64951-96-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]

An In-depth Technical Guide to Aloin Peracetate (PubChem CID: 145714565)

A Comprehensive Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of Aloin Peracetate, a derivative of the natural compound Aloin. Given the limited direct experimental data on this compound, this document establishes a foundational understanding by extensively reviewing the well-documented properties of its parent compound, Aloin. The guide will explore the chemical characteristics of this compound, the known biological activities of Aloin, and the scientific rationale for the peracetylation of natural products in drug development. This approach offers valuable insights for researchers and scientists interested in the potential applications of this compound.

Introduction to this compound and its Parent Compound, Aloin

This compound (PubChem CID: 145714565) is the peracetylated derivative of Aloin, a naturally occurring anthracycline glycoside found in the exudate of various Aloe species.[1] Aloin itself is a mixture of two diastereomers, Aloin A (barbaloin) and Aloin B (isobarbaloin), which exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] Peracetylation is a chemical modification process where acetyl functional groups are added to a molecule's hydroxyl groups. This process is often employed in medicinal chemistry to enhance the stability and bioavailability of a parent compound.

The structural relationship between Aloin and this compound is central to understanding the potential properties of the latter. By examining the known attributes of Aloin, we can infer the likely impact of peracetylation on its physicochemical and biological characteristics.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of Aloin and this compound is presented in the table below. The data for this compound is primarily derived from its PubChem entry.

| Property | Aloin | This compound | Reference |

| PubChem CID | 9866696 | 145714565 | [1][5] |

| Molecular Formula | C21H22O9 | C37H40O17 | [1][5] |

| Molecular Weight | 418.4 g/mol | 756.7 g/mol | [1][5] |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | [3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate | [1][5] |

| XLogP3 | -0.1 | 1.8 | [1][5] |

| Hydrogen Bond Donor Count | 7 | 0 | [1][5] |

| Hydrogen Bond Acceptor Count | 9 | 17 | [1][5] |

Expert Insight: The significant increase in the XLogP3 value from -0.1 for Aloin to 1.8 for this compound suggests a substantial increase in lipophilicity. This is a direct consequence of the peracetylation process, which masks the polar hydroxyl groups of Aloin. This enhanced lipophilicity is expected to improve the compound's ability to cross cellular membranes, potentially leading to increased bioavailability and intracellular concentrations.

The Biological Landscape of Aloin: A Foundation for this compound's Potential

Aloin has been the subject of numerous studies, revealing a diverse range of biological activities that are pertinent to drug discovery.

Anticancer and Antiproliferative Effects

Aloin has demonstrated notable anticancer properties in various cancer cell lines. It has been shown to inhibit tumor angiogenesis and growth by blocking the activation of STAT3, a key protein in cell survival and proliferation.[2] Furthermore, Aloin can induce cell cycle arrest and apoptosis in human cancer cells.[2] Studies have also indicated that a mixture of Aloin A and B can inhibit the proteasome, suggesting a potential mechanism for its anticancer effects.[6]

Neuroprotective Properties

Research suggests that Aloin possesses neuroprotective capabilities. It has been shown to activate the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[2] By activating this pathway, Aloin may protect against neuronal cell death, offering potential therapeutic avenues for neurodegenerative disorders.[2]

Anti-inflammatory Activity

Aloin exhibits anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway and reducing the production of prostaglandin E2.[4] Anthraquinones and chromones present in Aloe gel, including Aloin and its derivatives, have demonstrated potent anti-inflammatory properties in murine macrophages.[4]

Peracetylation: A Strategic Modification for Enhanced Bioactivity

The peracetylation of Aloin to form this compound is a deliberate chemical strategy to address some of the inherent limitations of the natural compound, particularly its instability in aqueous solutions.[2][6]

Caption: Transformation of hydrophilic Aloin to lipophilic this compound via peracetylation.

Rationale for Peracetylation:

-

Increased Stability: Aloin is known to be unstable in aqueous solutions, degrading significantly within hours.[2] The acetylation of its hydroxyl groups in this compound is expected to protect the molecule from rapid degradation, thereby increasing its shelf-life and stability in biological media.

-

Enhanced Bioavailability: The increased lipophilicity of this compound, as indicated by its higher XLogP3 value, is predicted to facilitate its passage across the lipid bilayers of cell membranes. This could lead to higher intracellular concentrations and, consequently, enhanced biological activity compared to the parent compound.

-

Prodrug Potential: It is plausible that this compound may act as a prodrug. Once inside the cell, intracellular esterases could hydrolyze the acetyl groups, releasing the active Aloin molecule in a targeted manner.

Proposed Experimental Workflows for Evaluating this compound

To validate the hypothesized benefits of peracetylation and to fully characterize the biological activity of this compound, a series of in vitro experiments are recommended.

In Vitro Cytotoxicity and Antiproliferation Assay

This protocol is designed to assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., human neuroblastoma SH-SY5Y or HeLa cells) in appropriate media.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include Aloin as a positive control and a vehicle control (e.g., DMSO).

-

MTT Assay: After a specified incubation period (e.g., 24 or 48 hours), perform an MTT assay to determine cell viability.

-

Data Analysis: Calculate the IC50 value for this compound and compare it to that of Aloin.

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Cell Cycle Analysis

This protocol aims to determine if this compound induces cell cycle arrest.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration.

-

Cell Harvesting and Fixation: After treatment, harvest the cells and fix them in cold ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7]

Apoptosis Assay

This experiment will quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound.

-

Staining: Stain the treated cells with Annexin V and propidium iodide (PI). Annexin V binds to apoptotic cells, while PI stains necrotic cells.

-

Flow Cytometry: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.[7]

Conclusion and Future Directions

While direct experimental data on this compound is currently scarce, a comprehensive analysis of its parent compound, Aloin, provides a strong foundation for predicting its properties and potential applications. The peracetylation of Aloin is a scientifically sound strategy to overcome the stability and bioavailability limitations of the natural product. The enhanced lipophilicity of this compound suggests that it may exhibit improved cellular uptake and, consequently, more potent biological activity.

Future research should focus on the experimental validation of these hypotheses. The synthesis of this compound followed by the in vitro and in vivo studies outlined in this guide will be crucial in elucidating its therapeutic potential. Such investigations will not only contribute to a deeper understanding of this specific compound but also add to the broader knowledge of utilizing peracetylation as a tool in natural product-based drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145714565, this compound. Retrieved from [Link]

-

Molecules (2024). Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery. Retrieved from [Link]

-

Journal of Medicinal Plants and By-products (2023). Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. Retrieved from [Link]

-

ResearchSpace (2010). Synthesis and biological activity of aloin derivatives. Retrieved from [Link]

-

American Chemical Society (2025). Aloin. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9866696, Aloin. Retrieved from [Link]

-

Journal of Traditional and Complementary Medicine (2015). Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review. Retrieved from [Link]

-

IRIS-AperTO (2023). Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. Retrieved from [Link]

-

The Good Scents Company (n.d.). aloin. Retrieved from [Link]

-

ResearchGate (2019). Effects of temperature, pH and light on the stability of aloin A and characterisation of its major degradation products. Retrieved from [Link]

-

Journal of Medicinal Plants and By-products (2023). Original Article Biological Activities of Aloin-rich Extracts Obtained from Aloe vera (L.) Burm.f. Retrieved from [Link]

-

MDPI (2025). Sensitive and Facile Detection of Aloin via N,F-CD-Coated Test Strips Coupled with a Miniaturized Fluorimeter. Retrieved from [Link]

-

Analytical Methods (2014). Simultaneous determination of aloin A and aloe emodin in products containing Aloe vera by ultra-performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

- Google Patents (2008). Method for extracting aloine.

Sources

- 1. Aloin | C21H22O9 | CID 9866696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of aloin derivatives. [researchspace.ukzn.ac.za]

- 4. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C37H40O17 | CID 145714565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acs.org [acs.org]

- 7. benchchem.com [benchchem.com]

Aloin Peracetate safety data sheet (SDS) for lab use

Technical Monograph: Aloin Peracetate (Octaacetylaloin) Intermediate Characterization, Synthesis, and Safety Protocols for Lab Use

Chemical Identity & Physicochemical Profile

This compound (also known as Octaacetylaloin) is a critical synthetic intermediate derived from the acetylation of Aloin (Barbaloin). It serves as the lipophilic precursor in the semi-synthesis of Diacerein (a slow-acting drug for osteoarthritis) and Rhein . Unlike its parent compound Aloin, which is amphiphilic due to its glucoside moiety, this compound is highly lipophilic, altering its bioavailability, handling requirements, and solubility profile in organic synthesis.

| Property | Data |

| Chemical Name | Aloin octaacetate; [3,4,5-triacetyloxy-6-[4,5,10-triacetyloxy-2-(acetyloxymethyl)-9,10-dihydroanthracen-9-yl]oxan-2-yl]methyl acetate |

| CAS Number | 64951-96-8 |

| Molecular Formula | |

| Molecular Weight | 754.69 g/mol |

| Physical State | Light yellow to off-white crystalline powder |

| Solubility | Soluble in chloroform, ethyl acetate, acetic acid; Insoluble in water |

| Melting Point | Not standardly reported (Intermediate); typically decomposes/melts >150°C (Process dependent) |

Hazard Identification & Safety Assessment (GHS)

Note: As a research intermediate, specific toxicological data for the peracetate form is often extrapolated from the parent anthraquinone (Aloin) and structure-activity relationships (SAR).

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Insights (Senior Scientist Perspective)

While Aloin (CAS 1415-73-2) acts as a prodrug metabolized by colonic flora into Aloe-emodin (a potential mutagen), This compound is chemically "locked" by esterification. However, it should be treated as a potential prodrug that can hydrolyze back to active anthraquinones in vivo.

-

Inhalation Risk: High. The fine powder nature of acetylated glycosides poses a risk of bronchial sensitization.

-

Absorption: Increased lipophilicity compared to Aloin suggests higher potential for dermal absorption.

Experimental Protocols: Synthesis & Application

This section details the conversion of Aloin to this compound and its subsequent oxidation. This workflow validates the compound's utility in drug development.

Protocol A: Acetylation of Aloin (Synthesis of this compound)

Objective: Convert hydrophilic Aloin into the lipophilic peracetate intermediate to protect hydroxyl groups prior to oxidation.

-

Reagents: Aloin A/B mixture (Start), Acetic Anhydride (

), Pyridine (Catalyst/Solvent), Toluene (Workup). -

Reaction:

-

Dissolve Aloin (1 eq) in Pyridine (5 eq) under

atmosphere. -

Add Acetic Anhydride (8-10 eq) dropwise at

to control the exothermic nature. -

Allow to warm to Room Temperature (RT) and stir for 6–12 hours.

-

-

Quenching (Critical Step):

-

Pour the reaction mixture into crushed ice/water with vigorous stirring. The peracetate is hydrophobic and will precipitate as a gum or solid.

-

-

Purification:

-

Extract with Ethyl Acetate or Chloroform.

-

Wash organic layer with 1M HCl (to remove pyridine), then saturated

, then Brine. -

Dry over

and concentrate. Recrystallize from Ethanol/Ether.

-

Protocol B: Oxidation to Rhein/Diacerein (Application)

Objective: Oxidative cleavage of the glucose moiety and oxidation of the anthrone to anthraquinone.

-

Traditional Method: Chromic Anhydride (

) in Acetic Acid. Note: Hazardous due to Cr(VI). -

Green Alternative (Recommended): Ferric Chloride (

) oxidation.

Workflow Visualization (DOT):

Figure 1: Synthetic pathway from naturally occurring Aloin to the pharmaceutical active Diacerein via the this compound intermediate.[2][3][4]

Handling, Storage, and Stability

Stability Profile

-

Hydrolysis: this compound is an ester. Exposure to moisture, strong acids, or bases will cause deacetylation, reverting it to Aloin or degrading it to Aloe-emodin.

-

Light Sensitivity: Anthraquinones are photo-active. Store in amber vials.

Storage Conditions

-

Temperature:

(Refrigerate). -

Atmosphere: Store under Argon or Nitrogen to prevent oxidative degradation over time.

-

Desiccation: Hygroscopic potential; store with desiccants.

Exposure Controls & Personal Protection (PPE)

Safety Logic Tree (DOT):

Figure 2: Decision logic for Personal Protective Equipment (PPE) based on the physical state of the intermediate.

Disposal Considerations

-

Waste Stream: Non-halogenated organic solvent waste (if in Ethyl Acetate) or Halogenated waste (if in DCM/Chloroform).

-

Deactivation: Do not dispose of down the drain. The compound is toxic to aquatic life (Category 2/3 Chronic Aquatic Tox).

-

Incineration: The preferred method of disposal is high-temperature incineration equipped with afterburners.

References

-

Santa Cruz Biotechnology. this compound (CAS 64951-96-8) Product Data. [5]

-

National Center for Biotechnology Information (PubChem). this compound (CID 145714565).

-

BenchChem. Synthesis of Diacerein Analogues and Derivatives: An In-depth Technical Guide.

-

Google Patents. Process for the preparation of Diacerein (US8324411B2). (Details FeCl3 oxidation method).

-

Sigma-Aldrich. Aloin Safety Data Sheet (Parent Compound Reference).

Sources

- 1. fishersci.com [fishersci.com]

- 2. US8324411B2 - Process for the preparation of DIACEREIN - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5670695A - Process for the preparation of diacerein - Google Patents [patents.google.com]

- 5. This compound | CAS 64951-96-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Application Note: High-Yield Synthesis of Aloin Peracetate via Pyridine-Catalyzed Acetylation

Abstract

This application note details a robust, field-proven protocol for the peracetylation of Aloin (Barbaloin) using acetic anhydride (

Scientific Background & Mechanism[1]

The Challenge of Aloin Stability

Aloin (CAS 1415-73-2) exists as a mixture of diastereomers (Aloin A and B). It contains a labile C-glycosidic bond and a reactive anthrone core. In solution, particularly at pH

-

Solution: Protection of the hydroxyl groups via acetylation.

-

Target Molecule: this compound (CAS 64951-96-8),

.[1] -

Stoichiometry: Aloin (

) possesses 7-8 acylable sites (2 phenolic OH, 1 primary alcoholic OH at C3, and 4 secondary alcoholic OHs on the glucose moiety). Complete peracetylation requires a significant molar excess of the acetylating agent.

Reaction Mechanism: Nucleophilic Catalysis

While acetic anhydride can acetylate alcohols, the reaction is slow. Pyridine serves a dual role:

-

Base: Neutralizes the acetic acid byproduct, driving the equilibrium forward.

-

Nucleophilic Catalyst: Pyridine attacks

to form the highly electrophilic N-acetylpyridinium acetate intermediate. This species is far more reactive toward the hindered hydroxyls of the glucose moiety than acetic anhydride itself.

Key Mechanistic Steps:

-

Pyridine attacks

-

Aloin-OH attacks N-acetylpyridinium

Aloin-OAc + Pyridinium-H. -

Pyridinium-H + Acetate

Pyridine + Acetic Acid.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Stoichiometry (Target) |

| Aloin (A/B mixture) | Substrate | 1.0 equiv. | |

| Acetic Anhydride | Reagent | 15.0 equiv.[2] (Excess) | |

| Pyridine | Anhydrous, | Solvent/Catalyst | 10-15 Volumes (mL/g) |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent | N/A |

| Ethanol (Absolute) | ACS Grade | Recrystallization | N/A |

| HCl (1M) | Aqueous | Wash (Pyridine removal) | N/A |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: Dry the Aloin starting material in a vacuum oven at

for 2 hours to remove residual moisture, which hydrolyzes -

Solubilization: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 5.0 g of Aloin (11.9 mmol) in 50 mL of anhydrous pyridine .

-

Note: The solution will appear dark yellow/brown.

-

-

Addition: Cool the solution to

using an ice bath. Add 17 mL of Acetic Anhydride (180 mmol, ~15 eq) dropwise over 15 minutes.-

Expert Insight: The reaction is exothermic. Cooling prevents charring and side reactions at the anthrone core.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (

). Stir vigorously for 6 to 12 hours .-

Monitoring: Check progress via TLC (Silica gel, EtOAc:Hexane 1:1). The polar Aloin spot (

) should disappear, replaced by a non-polar product spot (

-

Phase 2: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

Observation: The excess

hydrolyzes, and the hydrophobic this compound will precipitate as a gummy solid or oil.

-

-

Extraction: If the solid is filterable, filter and wash with water. If it oils out (common), extract the aqueous mixture with Dichloromethane (DCM) (

) . -

Washing: Wash the combined organic layers sequentially with:

- 1M HCl (Critical: Removes residual pyridine as water-soluble pyridinium chloride).

-

Saturated

- Brine .

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield a yellow-orange crude solid.

Phase 3: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol . Allow to cool slowly to room temperature, then to

. -

Filtration: Collect the pale yellow crystals via vacuum filtration.

-

Yield: Expected yield is 85-95% .

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

Caption: Step-by-step workflow for the high-yield synthesis of this compound.

Mechanistic Pathway

Caption: Pyridine acts as a nucleophilic catalyst, activating acetic anhydride for attack by Aloin.

Characterization & Quality Control

To validate the synthesis, compare the product against the following specifications.

| Parameter | Aloin (Starting Material) | This compound (Product) |

| Appearance | Lemon-yellow powder | Pale yellow crystals/powder |

| Solubility | Soluble in water, alcohols | Insoluble in water; Soluble in DCM, Chloroform |

| Melting Point | ||

| TLC ( | ~0.1 (Polar) | ~0.7 (Non-polar) in EtOAc:Hex (1:1) |

| IR Spectrum | Broad -OH stretch ( | No -OH; Strong Carbonyl C=O ( |

NMR Validation (Diagnostic Signals)

-

NMR (CDCl3):

-

Acetate Methyls: A cluster of sharp singlets appears between

1.9 and 2.3 ppm . You should observe signals corresponding to ~8 acetate groups. -

Sugar Protons: The protons on the glucose ring (H-2' to H-6') will shift downfield (deshielded) by ~1.0-1.5 ppm compared to free Aloin due to the electron-withdrawing effect of the acetyl esters.

-

Phenolic OH: Disappearance of the downfield phenolic singlets (

ppm) present in the starting material.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product "Oils Out" | High lipophilicity preventing crystallization. | Do not panic. Extract the oil with DCM as described. Use Ethanol/Hexane mixtures for recrystallization if Ethanol alone fails. |

| Incomplete Reaction | Moisture in reagents or insufficient time. | Ensure Pyridine is dry (store over KOH or molecular sieves). Extend reaction time to 24h or heat to |

| Dark/Black Product | Thermal degradation (Anthrone oxidation). | Maintain strict temperature control ( |

| Pyridine Smell | Incomplete washing. | Increase the volume or number of 1M HCl washes. Verify aqueous layer is acidic (pH < 2) after washing. |

Safety & Handling

-

Pyridine: Toxic by inhalation, ingestion, and skin absorption. Causes male fertility issues. Handle only in a functioning fume hood.

-

Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

-

Aloin: Potent laxative; avoid dust inhalation.

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Google Patents. (1997). Process for the preparation of diacerein (US5670695A).

Sources

Application Note: HPLC Method Development for Aloin Peracetate Detection

Executive Summary

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Aloin Peracetate (Octa-O-acetylaloin).

This compound is a critical intermediate in the semi-synthesis of Diacerein (an osteoarthritis drug) and Rhein from natural Aloin. It is also classified as Impurity G in Diacerein drug substance monographs.[1] Due to the exhaustive acetylation of both the glycosidic and anthrone hydroxyl groups, this compound exhibits significantly higher lipophilicity (LogP ~3.5–4.0) compared to its parent compound, Aloin (LogP ~0.5).

This protocol addresses the specific chromatographic challenges posed by this hydrophobicity shift, ensuring complete resolution from the starting material (Aloin) and downstream oxidation products (Aloe-emodin, Rhein).

Chemical Context & Method Strategy

The Chemistry of Separation

The transformation of Aloin to this compound involves the acetylation of five hydroxyl groups on the glucose moiety and two/three phenolic groups on the anthrone core. This eliminates the hydrogen-bonding capability of the molecule, drastically increasing retention on non-polar stationary phases.

-

Parent Molecule (Aloin): Polar, elutes early (10–15 min) in low-organic mobile phases.

-

Target Molecule (this compound): Non-polar, requires high organic strength (>70% Acetonitrile) for elution.

Reaction Pathway & Impurity Logic

Understanding the synthesis pathway is crucial for specificity testing. The method must separate the target from precursors and degradation products.

Figure 1: Synthesis pathway of Diacerein showing this compound as the key intermediate.[2]

Method Development Protocol

Equipment & Materials

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/UV Detector).

-

Column: C18 Reverse Phase, 250 × 4.6 mm, 5 µm (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).

-